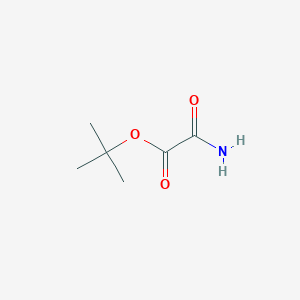

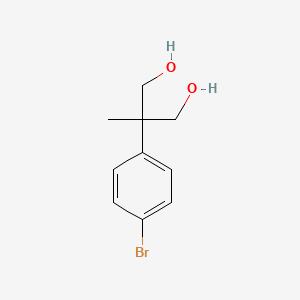

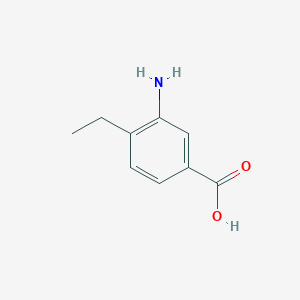

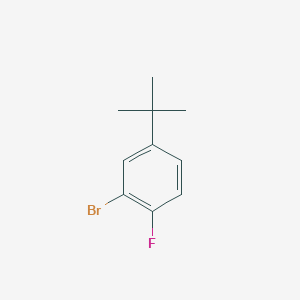

![molecular formula C18H17NO7 B1281896 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid CAS No. 88282-10-4](/img/structure/B1281896.png)

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid" is a complex organic molecule that appears to be related to aromatic amino acids and their derivatives. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a benzoic acid derivative with additional functional groups that could be relevant in the synthesis of pharmaceuticals or in biochemical pathways.

Synthesis Analysis

The synthesis of related compounds involves the modification of benzoic acid derivatives. For instance, the synthesis of 3-hydroxy-3-phenylpropanoic acid, a potential intermediate in the biosynthesis of benzoic acid and salicylic acid, was achieved using stable-isotope labelling and was shown to incorporate into the biosynthesis pathway in cucumber and Nicotiana attenuata . Similarly, aromatic carboxylic acids were synthesized by replacing hydroxyl hydrogens of dihydroxy benzoic acid with benzyl and pyridyl moieties, leading to the formation of lanthanide coordination compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, lanthanide complexes derived from aromatic carboxylic acids were structurally authenticated by single-crystal X-ray diffraction . The molecular structure of the compound of interest would likely be characterized using similar techniques to determine its conformation and stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of biosynthesis and coordination chemistry. The 3-hydroxy-3-phenylpropanoic acid was shown to be a metabolite in the biosynthesis of benzoic and salicylic acids . In coordination chemistry, benzoate ligands were used to support lanthanide complexes, which exhibited photophysical properties . The compound may also participate in similar chemical reactions, potentially leading to the formation of novel coordination compounds or as an intermediate in biosynthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through their photophysical properties and crystallography. Lanthanide complexes showed interesting luminescence efficiencies and excited state lifetimes , while the crystallography of 3-(N-tert-butyl-N-aminoxyl)benzoic acid revealed specific packing diagrams and magnetic properties . The compound of interest would likely exhibit unique physical and chemical properties that could be elucidated through similar studies.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is involved in the synthesis of various derivatives for potential scientific applications. For instance, it can be used in the synthesis of carbon-11-labeled CK1 inhibitors, which are potential PET radiotracers for imaging Alzheimer's disease. These inhibitors are synthesized from 5-amino-2,2-difluoro-1,3-benzodioxole and 3-substituted benzoic acids, showcasing the compound's role in developing tools for neurological research (Gao, Wang, & Zheng, 2018).

Enzyme-catalyzed Synthesis

The compound is also involved in enzyme-catalyzed synthesis processes, particularly in the efficient synthesis of enantiomerically enriched heteroaryl-3-hydroxypropanoic acids. These synthesis processes start from racemic substrates and utilize multistep enzymatic procedures, highlighting the compound's role in creating chiral molecules for various scientific applications (Brem et al., 2009).

Photophysical Studies

Additionally, the compound is involved in the synthesis of lanthanide-based coordination polymers. These polymers, assembled from derivatives of 3,5-dihydroxy benzoates, have been studied for their photophysical properties, indicating the potential use of such compounds in materials science and photophysical research (Sivakumar et al., 2011).

Biosynthesis of Natural Products

The compound also plays a role in the biosynthesis of 3,5-AHBA-derived natural products. This includes a variety of compounds such as ansamycins and mitomycins, which are significant in the development of antibiotics and chemotherapeutic agents. The review of the biosynthesis of these natural products from a molecular genetics, chemical, and biochemical perspective highlights the importance of compounds like 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid in natural product synthesis (Kang, Shen, & Bai, 2012).

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFXRWNRHDASFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80535082 |

Source

|

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid | |

CAS RN |

88282-10-4 |

Source

|

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

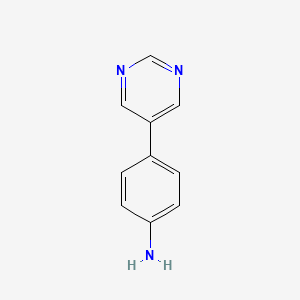

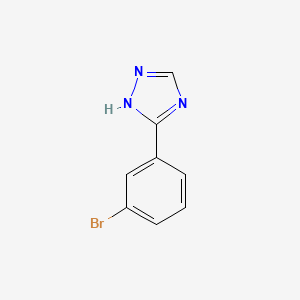

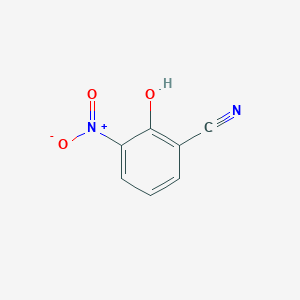

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)